1-(2-(Isopentyloxy)phenyl)ethanone

Description

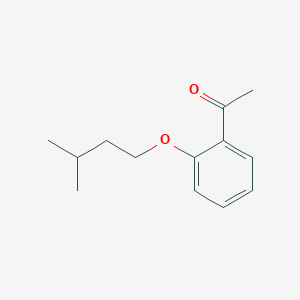

1-(2-(Isopentyloxy)phenyl)ethanone is an organic compound with the molecular formula C13H18O2 It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an isopentyloxy group

Properties

IUPAC Name |

1-[2-(3-methylbutoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10(2)8-9-15-13-7-5-4-6-12(13)11(3)14/h4-7,10H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQXSXLKEFUEGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Isopentyloxy)phenyl)ethanone typically involves the alkylation of 2-hydroxyacetophenone with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Hydroxyacetophenone+Isopentyl BromideK2CO3,DMF,Refluxthis compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Isopentyloxy)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution under acidic conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: 1-(2-(Isopentyloxy)phenyl)ethanoic acid.

Reduction: 1-(2-(Isopentyloxy)phenyl)ethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

1-(2-(Isopentyloxy)phenyl)ethanone serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The isopentyloxy group can be replaced with other nucleophiles.

- Electrophilic Aromatic Substitution : The aromatic ring can undergo substitutions that modify its reactivity and properties.

Recent studies have indicated that this compound exhibits significant biological activities, making it a candidate for pharmaceutical development.

- Antimicrobial Properties : In vitro tests have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest potential for developing new antimicrobial agents based on this compound's structure.

Cytotoxicity Studies

Cytotoxicity assessments using human cancer cell lines have revealed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.4 |

| MCF-7 (breast cancer) | 22.3 |

| A549 (lung cancer) | 18.7 |

The IC50 values indicate significant cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism of action.

Antimicrobial Efficacy Study

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The compound demonstrated significant activity, particularly against Gram-positive bacteria, suggesting its potential as a novel antibacterial agent.

Cancer Research Investigation

In a recent investigation reported in Cancer Letters, the cytotoxic effects of various substituted phenyl ketones, including this compound, were explored on human cancer cell lines. The study concluded that the compound's structural features contribute to its selective toxicity towards cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of 1-(2-(Isopentyloxy)phenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2-(Isopentyloxy)phenyl)ethanone can be compared with other similar compounds, such as:

1-(2-Hydroxyphenyl)ethanone: Lacks the isopentyloxy group, which may result in different chemical and biological properties.

1-(2-Methoxyphenyl)ethanone: Contains a methoxy group instead of an isopentyloxy group, leading to variations in reactivity and applications.

1-(2-(Isopentyloxy)phenyl)propanone: Similar structure but with a propanone group, which may affect its chemical behavior and uses.

Biological Activity

1-(2-(Isopentyloxy)phenyl)ethanone, also known as isopentyloxyacetophenone, is an organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C13H18O3

- CAS Number: 586163

The structure of the compound features a phenyl ring substituted with an isopentyloxy group and an acetophenone moiety, contributing to its unique chemical behavior.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials: Isopentanol and acetophenone derivatives.

- Reagents: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Reaction Conditions: The reaction is generally conducted under reflux conditions to facilitate ether formation followed by acetylation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related azobenzene compounds have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Listeria monocytogenes .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-((4-Isopentyloxy)phenyl)azo-2,6-dimethylphenol | S. aureus | 12 µg/mL |

| 4-((4-Isopentyloxy)phenyl)diazenyl-2,6-dimethylphenol | L. monocytogenes | 15 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that the compound can induce apoptosis in certain types of cancer cells. For example, a study demonstrated that isopentyl-substituted phenolic compounds exhibit selective cytotoxicity against lung cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 25 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer potential of isopentyl-substituted phenolic compounds. The results indicated that these compounds could inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival .

Case Study 2: Anti-inflammatory Effects

Another research project investigated the anti-inflammatory effects of similar phenolic compounds. The findings suggested that these compounds could reduce inflammation markers in vitro, indicating potential therapeutic applications for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.